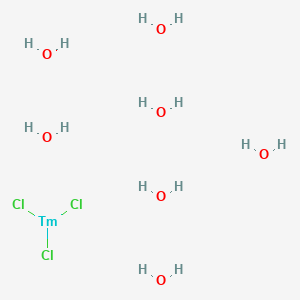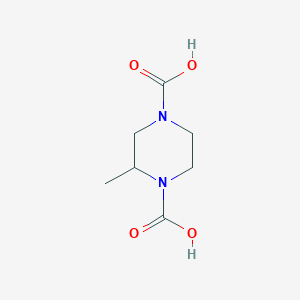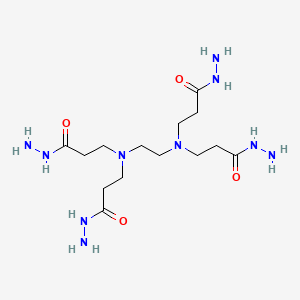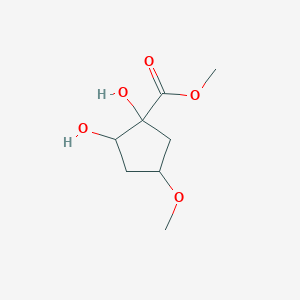
Thulium(III) chloride heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(III) chloride heptahydrate is an inorganic compound composed of thulium and chlorine, with the chemical formula TmCl₃·7H₂O. It forms light green hygroscopic crystals and is highly soluble in water. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium(III) chloride heptahydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Thulium(III) oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium(III) chloride and water. The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction with Chlorine: Thulium metal reacts directly with chlorine gas to form thulium(III) chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid, followed by crystallization to obtain the heptahydrate form.
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo redox reactions, where thulium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Strong Bases: Reacting thulium(III) chloride with strong bases like sodium hydroxide (NaOH) results in the formation of thulium(III) oxide.
Hydrochloric Acid: As mentioned, hydrochloric acid is commonly used in the synthesis of thulium(III) chloride.
Major Products:
Thulium(III) Oxide: Formed by reacting thulium(III) chloride with strong bases.
Thulium(III) Hydroxide: Can be formed under certain conditions.
Scientific Research Applications
Thulium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thulium-containing compounds and nanostructures.
Biology: Employed in proteomics research and as a dopant in biological imaging techniques.
Medicine: Utilized in the development of medical imaging agents and therapeutic compounds.
Industry: Important in the production of glass, phosphors, and lasers. It is also used as a dopant for fiber amplifiers in telecommunications.
Mechanism of Action
The mechanism of action of thulium(III) chloride heptahydrate depends on its application:
Photocatalysis: In NIR photocatalysis, thulium ions can absorb and emit near-infrared light, facilitating various photochemical reactions.
Dopant in Lasers: Thulium ions can enhance the efficiency and performance of lasers by providing specific energy transitions.
Comparison with Similar Compounds
Erbium(III) Chloride: Similar in structure and applications, used in lasers and optical fibers.
Ytterbium(III) Chloride: Another rare earth chloride with applications in lasers and materials science.
Thulium(II) Chloride: A lower oxidation state of thulium chloride with different chemical properties.
Uniqueness: Thulium(III) chloride heptahydrate is unique due to its specific optical and electronic properties, making it highly valuable in advanced scientific and industrial applications.
Properties
Molecular Formula |
Cl3H14O7Tm |
|---|---|
Molecular Weight |
401.40 g/mol |
IUPAC Name |
trichlorothulium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
InChI Key |
OJYFELNMGVBICO-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.O.Cl[Tm](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)




![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)




